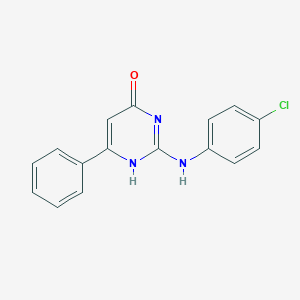
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a hydroxy group, a methyl group, and a benzimidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: The synthesis begins with the formation of the benzimidazole ring. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrole Ring: The next step involves the formation of the pyrrole ring. This can be done by reacting the benzimidazole derivative with a suitable α,β-unsaturated carbonyl compound in the presence of a base.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The hydroxy and amino groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1-(2-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the methyl group on the phenyl ring.
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(benzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the methyl group on the benzimidazole ring.
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrole: Lacks the carbonyl group on the pyrrole ring.
Uniqueness
The uniqueness of 5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one lies in its specific combination of functional groups and structural features. The presence of both the benzimidazole and pyrrole rings, along with the hydroxy, amino, and methyl groups, provides a unique scaffold for the development of new compounds with diverse biological activities.
Propriétés
IUPAC Name |
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-7-8-15(24)14(9-11)23-10-16(25)17(18(23)20)19-21-12-5-3-4-6-13(12)22(19)2/h3-9,24H,10,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEODOBOQLFOCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-[[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]phenyl]ethanone;hydrochloride](/img/structure/B7850980.png)
![2-[[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]benzonitrile;hydrochloride](/img/structure/B7850987.png)
![1-[3-[[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino]phenyl]ethanone;hydrochloride](/img/structure/B7851001.png)
![4-[[6-(3-Methylphenyl)-2-(2-methylpropylsulfanyl)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B7851018.png)



![Propan-2-yl 4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B7851040.png)


![2-[(2-chlorophenyl)methylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7851074.png)
![Ethyl 3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B7851083.png)
![2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid](/img/structure/B7851089.png)

